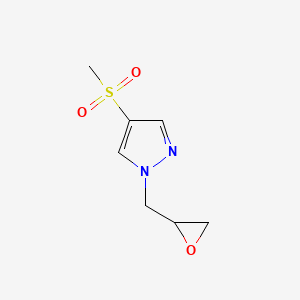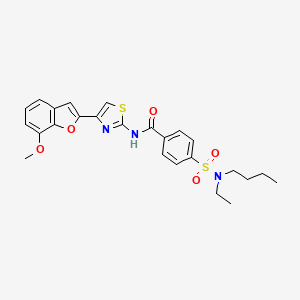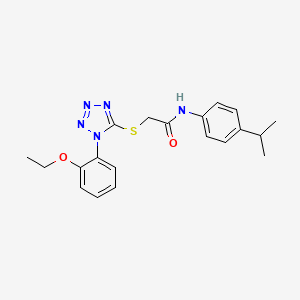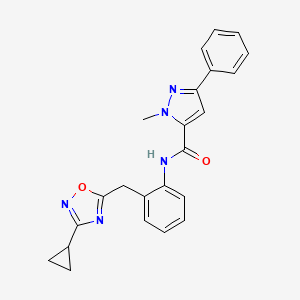
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is a chemical compound with the CAS Number: 2137700-29-7 . It has a molecular weight of 202.23 . The IUPAC name for this compound is 4-(methylsulfonyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of “4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is represented by the InChI Code: 1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 . This indicates that the molecule contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is a powder at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Pyrazoles are valued for their versatility in organic synthesis. The compound can be used to synthesize a variety of pyrazole derivatives, which are important in developing new pharmaceuticals and agrochemicals. These derivatives have been studied for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Pharmacological Research
The pyrazole moiety is a common feature in many pharmacologically active compounds. EN300-1115282 could be a precursor in the synthesis of compounds with diverse therapeutic categories, including anti-inflammatory drugs like celecoxib, antipsychotic agents, anti-obesity drugs, analgesics, H2-receptor agonists, and antidepressants .
Inhibitors of Protein Glycation
Protein glycation is a significant factor in the aging process and the development of age-related diseases. Pyrazole derivatives, including those synthesized from EN300-1115282, are being explored as inhibitors of protein glycation, which could lead to treatments for conditions like diabetes and Alzheimer’s disease .
Anticancer Research
Some pyrazole derivatives have shown promise in anticancer research. For instance, synthesized pyrazole derivatives from EN300-1115282 have been evaluated for their ability to inhibit the growth of cancer cells, induce apoptosis, and prevent colony formation in cancerous cell lines .
Anti-inflammatory Applications
EN300-1115282 derivatives have been synthesized and evaluated for their cyclooxygenase (COX-1 and COX-2) inhibitory activity. This is particularly relevant in the development of new anti-inflammatory drugs that can selectively inhibit COX-2 without affecting COX-1, reducing the risk of gastrointestinal side effects .
Antiviral Agents
The pyrazole nucleus is also being investigated for its potential use in antiviral drugs. Derivatives of EN300-1115282 could be used to develop new treatments for viral infections, leveraging their ability to interfere with viral replication or protein function .
Safety and Hazards
The compound has several hazard statements including H302, H315, H317, H319, H335, H373, and H412 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, may cause respiratory irritation, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biochemical targets, influencing a range of cellular processes .
Mode of Action
It has been observed that similar compounds exhibit a self-curing characteristic in the presence of certain catalysts . This suggests that the compound may interact with its targets through a reaction of active ester and epoxide moieties .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be inferred that the compound may have significant impacts on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDETOCEAVRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)
![2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2914362.png)



![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)
![N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2914374.png)


![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2914378.png)
![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)

